molecular formula C23H19ClN2O6S B11252775 methyl 4-chloro-3-({[4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazin-2-yl]carbonyl}amino)benzoate

methyl 4-chloro-3-({[4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazin-2-yl]carbonyl}amino)benzoate

Cat. No.: B11252775
M. Wt: 486.9 g/mol
InChI Key: NTVZSAJONXWTQK-UHFFFAOYSA-N
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Description

METHYL 3-[4-(BENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-AMIDO]-4-CHLOROBENZOATE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzenesulfonyl group, a dihydro-1,4-benzoxazine ring, and a chlorobenzoate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 3-[4-(BENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-AMIDO]-4-CHLOROBENZOATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the benzenesulfonyl intermediate: This step involves the reaction of benzenesulfonyl chloride with an appropriate amine to form the benzenesulfonamide intermediate.

    Cyclization to form the dihydro-1,4-benzoxazine ring: The benzenesulfonamide intermediate undergoes cyclization with an appropriate aldehyde or ketone to form the dihydro-1,4-benzoxazine ring.

    Introduction of the chlorobenzoate moiety: The final step involves the esterification of the dihydro-1,4-benzoxazine intermediate with 4-chlorobenzoic acid to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

METHYL 3-[4-(BENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-AMIDO]-4-CHLOROBENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.

    Substitution: The chlorobenzoate moiety can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides or thiols.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

METHYL 3-[4-(BENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-AMIDO]-4-CHLOROBENZOATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials or as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of METHYL 3-[4-(BENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-AMIDO]-4-CHLOROBENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl group is known to inhibit certain enzymes by binding to their active sites, while the dihydro-1,4-benzoxazine ring may interact with other molecular pathways. These interactions can lead to various biological effects, including inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

    4-(BENZENESULFONYL)-3-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE: Similar structure but lacks the chlorobenzoate moiety.

    BENZENESULFONAMIDE DERIVATIVES: Compounds with similar sulfonamide groups but different ring structures.

Uniqueness

METHYL 3-[4-(BENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-AMIDO]-4-CHLOROBENZOATE is unique due to its combination of a benzenesulfonyl group, a dihydro-1,4-benzoxazine ring, and a chlorobenzoate moiety. This unique structure contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for scientific research and industrial applications.

Properties

Molecular Formula

C23H19ClN2O6S

Molecular Weight

486.9 g/mol

IUPAC Name

methyl 3-[[4-(benzenesulfonyl)-2,3-dihydro-1,4-benzoxazine-2-carbonyl]amino]-4-chlorobenzoate

InChI

InChI=1S/C23H19ClN2O6S/c1-31-23(28)15-11-12-17(24)18(13-15)25-22(27)21-14-26(19-9-5-6-10-20(19)32-21)33(29,30)16-7-3-2-4-8-16/h2-13,21H,14H2,1H3,(H,25,27)

InChI Key

NTVZSAJONXWTQK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)Cl)NC(=O)C2CN(C3=CC=CC=C3O2)S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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